Ethyl (2E)-3-acetamidobut-2-enoate
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Overview
Description
Ethyl (2E)-3-acetamidobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and an acetamido group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-acetamidobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of (2E)-3-acetamidobut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acetamidobutenoic acid chloride, which reacts with ethanol in the presence of a base such as pyridine to form the desired ester. This method is advantageous as it often results in higher yields and fewer side products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-acetamidobut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: (2E)-3-acetamidobut-2-enoic acid and ethanol.
Reduction: Ethyl (2E)-3-amino-2-butanol.
Substitution: Various substituted amides or thioamides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-3-acetamidobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-acetamidobut-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamido group can form hydrogen bonds with biological targets, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl (2E)-3-acetamidobut-2-enoate can be compared with other similar compounds such as:
Ethyl (2E)-3-amidobut-2-enoate: Lacks the acetamido group, resulting in different reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.
Ethyl (2E)-3-acetamidopent-2-enoate: Contains an additional carbon in the backbone, leading to variations in physical and chemical properties.
Properties
IUPAC Name |
ethyl 3-acetamidobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWGWPKGHGLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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